1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one is a chemical compound characterized by the presence of two bromine atoms, two methoxy groups, and a hydroxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one typically involves the bromination of 2-methoxyphenyl derivatives followed by the formation of the hydroxyethanone moiety. One common method involves the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols . The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and epoxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Aldehydes and epoxides.
Reduction: De-brominated derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyethanone moiety can act as a reactive site for further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(phenylsulfonyl)-2-propene: Similar in structure but with sulfonyl groups instead of bromine and methoxy groups.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a bromine atom and a fluorophenyl group, similar in reactivity.
1-(5-bromo-2-methoxyphenyl)adamantane: Shares the bromine and methoxy groups but has an adamantane core.
Uniqueness
The presence of both bromine and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
94632-33-4 |
---|---|
Molekularformel |
C16H14Br2O4 |
Molekulargewicht |
430.09 g/mol |
IUPAC-Name |
1,2-bis(5-bromo-2-methoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C16H14Br2O4/c1-21-13-5-3-9(17)7-11(13)15(19)16(20)12-8-10(18)4-6-14(12)22-2/h3-8,15,19H,1-2H3 |
InChI-Schlüssel |
HUFLUSFFAITSTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)C2=C(C=CC(=C2)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.